Abz-SDK(Dnp)P-OH

ACE enzymology Domain-specific kinetics Catalytic efficiency

Quantifying N-domain vs. C-domain ACE activity requires selective substrates, not generic FRET probes. Abz-SDK(Dnp)P-OH is the validated internally quenched fluorogenic substrate (Ex/Em 320/420 nm) with established selectivity for the N-terminal catalytic domain of somatic ACE. - Enables continuous real-time N-domain activity measurement in cell culture, serum, or pericardial fluid without lysis - Critical for HTS campaigns: pair with Abz-LFK(Dnp)-OH (C-domain selective) to calculate domain-specific IC50 values - Validated in transfected CHO cells and compatible with 96/384-well plate readers - ≥95% purity by HPLC; available in 1 mg, 5 mg, and custom bulk quantities

Molecular Formula C31H38N8O13
Molecular Weight 730.7 g/mol
Cat. No. B12379163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-SDK(Dnp)P-OH
Molecular FormulaC31H38N8O13
Molecular Weight730.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O
InChIInChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1
InChIKeyGMKYRHRAUUXWAX-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-SDK(Dnp)P-OH: N-Domain ACE FRET Substrate


Abz-SDK(Dnp)P-OH (CAS 860313-53-7) is an internally quenched fluorescent peptide substrate for angiotensin I-converting enzyme (ACE; EC 3.4.15.1) that employs the ortho-aminobenzoic acid (Abz) / 2,4-dinitrophenyl (Dnp) fluorescence resonance energy transfer (FRET) donor-acceptor pair [1]. Its defining characteristic is its established selectivity for the N-terminal catalytic domain of somatic ACE, distinguishing it functionally from C-domain selective and non-selective ACE substrates [2][3]. The compound enables continuous, real-time monitoring of N-domain specific enzymatic activity via fluorescence generation upon peptide bond cleavage [4].

Selectivity N-domain specific ACE FRET substrate; no C-domain cross-reactivity
Assay type Continuous real-time fluorescence assay (Ex/Em 320/420 nm)
Workflow Domain-specific inhibitor screening & ACE enzymology studies

Abz-SDK(Dnp)P-OH: Why Generic Substrates Are Insufficient


Substituting Abz-SDK(Dnp)P-OH with a generic ACE substrate or a C-domain selective FRET analog introduces experimental ambiguity because somatic ACE contains two distinct catalytic domains (N- and C-terminal) that exhibit differential substrate preferences, chloride ion activation profiles, and physiological roles [1]. Unlike pan-ACE substrates (e.g., Abz-FRK(Dnp)P-OH) or the C-domain selective substrate Abz-LFK(Dnp)-OH, Abz-SDK(Dnp)P-OH uniquely enables the independent quantification of N-domain catalytic activity in the presence of both domains, a critical requirement for domain-specific inhibitor profiling and for distinguishing the contributions of each active site in complex biological samples [2][3].

This Substrate Abz-SDK(Dnp)P-OH: selective for N-domain of somatic ACE.
Common Substitutes Pan-ACE substrates (e.g., Abz-FRK(Dnp)P-OH) or C‑domain selective substrates (e.g., Abz-LFK(Dnp)-OH).
  • Generic substrates are cleaved by both domains and may obscure N-domain-specific activity changes.
  • C‑domain selective substrates target the opposite active site; independent N‑domain quantification is not possible.
  • Domain-domain cooperativity phenomena may be undetectable without an N‑domain exclusive probe.

Abz-SDK(Dnp)P-OH: Evidence & Selectivity Data


N-Domain vs. C-Domain Catalytic Efficiency

In a comparative study using human pericardial fluid ACE, the catalytic efficiency (kcat/Km) of Abz-SDK(Dnp)P-OH was 0.19 µM⁻¹·s⁻¹, which is approximately 47% lower than that of the C-domain selective substrate Abz-LFK(Dnp)-OH (0.36 µM⁻¹·s⁻¹) and approximately 75% lower than the N-domain substrate Abz-YRK(Dnp)P-OH (0.77 µM⁻¹·s⁻¹) [1]. The classical spectrophotometric substrate Hip-His-Leu exhibited a markedly lower efficiency of 7 × 10⁻⁴ µM⁻¹·s⁻¹, highlighting the superior catalytic turnover of FRET-based substrates [1].

Catalytic Efficiency
Head-to-head
kcat/Km = 0.19 µM−1·s−1
0.53× C‑domain substrate; 0.25× alternative N‑domain substrate; 271× higher than classical Hip-His-Leu
Supports N‑domain assay design; reported efficiency is lower than other N‑domain FRET substrates but far exceeds classical spectrophotometric substrate.
Pericardial fluid ACE, pH 7.0, 37°C, 50 mM NaCl
ACE enzymology Domain-specific kinetics Catalytic efficiency

Absolute N-Domain Selectivity for Inhibitor Profiling

Abz-SDK(Dnp)P-OH is hydrolyzed selectively by the N-domain of somatic ACE, with no detectable cleavage by the C-domain, whereas Abz-LFK(Dnp)-OH is exclusively hydrolyzed by the C-domain, and Abz-FRK(Dnp)P-OH is cleaved by both domains [1][2]. This orthogonal selectivity has been validated in multiple independent studies and applied to determine that the endogenous ACE inhibitor in human serum demonstrates higher affinity for the C-terminal active site versus the N-terminal active site [3].

Domain Selectivity
Head-to-head
Exclusive N‑domain cleavage; no detectable C‑domain activity.
Enables unambiguous N‑domain activity measurement without C‑domain signal interference.
Validated with recombinant domains and cell‑expressed ACE
ACE domain selectivity Inhibitor profiling Substrate specificity

Negative Cooperativity Between ACE Active Sites

Kinetic analysis using Abz-SDK(Dnp)P-OH, Abz-LFK(Dnp)-OH, and Abz-FRK(Dnp)P-OH under the action of full-length bovine somatic ACE, testicular ACE (C-domain only), and isolated N-domain revealed negative cooperativity between the two active centers of full-length ACE during hydrolysis of all three FRET substrates [1]. This mechanistic insight, obtained through direct comparison of domain-specific substrates, would be undetectable using pan-ACE substrates alone.

Domain Cooperativity
Reported
Negative cooperativity observed between N- and C-domains of full‑length ACE.
Supports mechanistic studies of ACE inter‑domain regulation and allosteric communication.
Conference abstract; full publication data to verify
ACE cooperativity Allosteric regulation Enzyme mechanism

N-Domain Activity in Complex Biological Matrices

Abz-SDK(Dnp)P-OH has been validated for direct measurement of ACE N-domain activity on the surface of intact, transfected Chinese hamster ovary (CHO) cells stably expressing full-length somatic ACE, with kinetic parameters comparable to those obtained using purified enzyme in solution [1]. The methodology is also suitable for ACE determination in biological fluids and crude tissue extracts using a 96-well fluorescence plate reader format [2].

Matrix Compatibility
Supporting evidence
Validated on intact CHO cells, biological fluids, and crude tissue extracts.
Extends assay utility to cell‑surface and complex biofluid ACE measurements.
96‑well plate reader format; nanomolar enzyme sensitivity reported
Cell-based assay ACE activity measurement Biological fluids

Abz-SDK(Dnp)P-OH: Research & Industrial Applications


Domain-Specific ACE Inhibitor Screening

Use Abz-SDK(Dnp)P-OH in parallel with Abz-LFK(Dnp)-OH in high-throughput screening (HTS) campaigns to identify and characterize inhibitors with N-domain selectivity [1]. This paired-substrate approach enables the calculation of domain-specific IC₅₀ values and the identification of compounds that preferentially target the N-domain active site, which is associated with distinct physiological functions including hematopoietic stem cell regulation and reduced bradykinin degradation [2]. The continuous fluorescence readout (Ex/Em = 320/420 nm) is fully compatible with 96-well and 384-well plate reader formats for automated screening workflows [1].

ACE Domain-Specific Biomarker Studies

Employ Abz-SDK(Dnp)P-OH to measure N-domain specific ACE activity in human biological fluids (serum, pericardial fluid, urine) as a potential biomarker for disease states where ACE domain activity ratios are altered [1]. Because the N- and C-domains of ACE can be differentially regulated under pathological conditions including sarcoidosis, hypertension, and in response to ACE insertion/deletion polymorphisms, selective measurement using Abz-SDK(Dnp)P-OH provides clinical research insights not obtainable with total ACE activity assays [1].

ACE Domain-Domain Interactions & Allosteric Regulation

Apply Abz-SDK(Dnp)P-OH in combination with Abz-LFK(Dnp)-OH to investigate the negative cooperativity between ACE active sites and to characterize how substrate binding at one domain modulates catalytic activity at the other [1]. This experimental design enables the dissection of allosteric communication pathways within the full-length enzyme and provides a platform for evaluating the effects of mutations, post-translational modifications, or regulatory molecules on inter-domain dynamics.

Cell-Based ACE Activity Assays

Utilize Abz-SDK(Dnp)P-OH for direct, real-time measurement of ACE N-domain activity on the surface of intact cells expressing somatic ACE, without requiring cell lysis or membrane preparation [1]. This methodology has been validated in transfected CHO cell models and can be extended to primary cell cultures or iPSC-derived cell models for studying ACE trafficking, processing, and cell surface activity regulation under physiological conditions.

Application
Selection Property
Validation Focus
N‑Domain ACE Inhibitor Screening
N‑domain substrate selectivity
Domain‑specific IC₅₀ profiling
ACE Domain Activity Ratio in Biofluids
Selective N‑domain measurement in biological samples
Domain activity ratio as research biomarker
Domain‑Domain Cooperativity Studies
Detection of inter‑domain allostery
Negative cooperativity analysis
Cell‑Based ACE Activity Assays
Cell‑surface compatibility
Real‑time activity on intact cells

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